

# Technical Guide: Solubility and Stability Profiling of 1,2-Dimethyl-5-oxoprolineamide

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## Compound of Interest

Compound Name: 1,2-Dimethyl-5-oxoprolineamide

CAS No.: 1923650-43-4

Cat. No.: B2766215

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## Executive Summary

**1,2-Dimethyl-5-oxoprolineamide** (CAS 1923650-43-4) represents a specialized subclass of pyroglutamic acid derivatives. Structurally characterized by a

-lactam core with N-methylation and

-methylation, this compound exhibits a unique physicochemical profile distinct from its parent molecule, 5-oxoproline.

This guide provides a technical analysis of its solubility thermodynamics and hydrolytic stability. Unlike simple pyroglutamates, the quaternary center at the C2 position confers exceptional resistance to racemization, while the N-methyl group enhances solubility in aprotic solvents. Researchers utilizing this compound as a chiral building block or pharmaceutical intermediate must account for its specific solubility windows and degradation pathways under forced stress conditions.

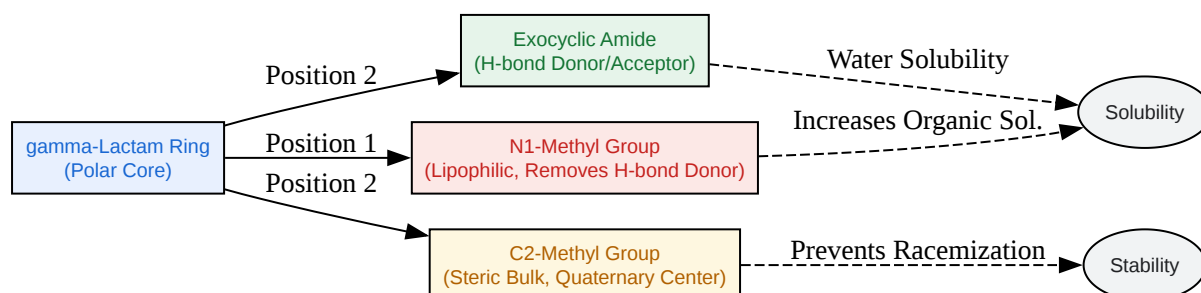
## Chemical Identity & Structural Analysis[1][2]

Understanding the behavior of **1,2-Dimethyl-5-oxoprolinamide** requires a deconstruction of its functional moieties.

Property	Detail
Systematic Name	1,2-dimethyl-5-oxopyrrolidine-2-carboxamide
CAS Number	1923650-43-4
Molecular Formula	
Molecular Weight	156.18 g/mol
Core Scaffold	-Lactam (Pyrrolidin-2-one)
Key Features	Quaternary -carbon (prevents enolization), N-methyl lactam

## Structural Visualization

The following diagram illustrates the core functional groups dictating the molecule's interaction with solvents and reagents.



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Figure 1: Functional group analysis linking structure to physicochemical properties.

## Solubility Profile

The solubility of **1,2-Dimethyl-5-oxoprolinamide** is governed by the competition between the polar bis-amide functionality and the lipophilic dimethyl substitution.

## Predicted Solvent Compatibility

Based on the Hansen Solubility Parameters (HSP) of structural analogs (e.g., N-Methyl-2-pyrrolidone, NMP), the following profile is established:

Solvent Class	Representative Solvent	Predicted Solubility	Mechanism
Polar Aprotic	DMSO, DMF, NMP	Excellent (>100 mg/mL)	"Like dissolves like." The lactam core interacts favorably via dipole-dipole forces.
Polar Protic	Water	Good (>20 mg/mL)	The exocyclic amide ( ) acts as a strong H-bond donor/acceptor.
Lower Alcohols	Methanol, Ethanol	High (>50 mg/mL)	Balanced interaction with both the hydrophobic methyls and polar amides.
Chlorinated	Dichloromethane (DCM)	Moderate/High	Good interaction with the N-methyl lactam moiety.
Non-Polar	Hexane, Heptane	Poor (<1 mg/mL)	The high polarity of the two carbonyls creates a large energy barrier for solvation.

## Experimental Protocol: Shake-Flask Solubility Determination

To validate the exact solubility limit for your specific batch, follow this standard operating procedure (SOP).

Reagents: HPLC-grade solvents, **1,2-Dimethyl-5-oxoprolinamide** reference standard.

- Preparation: Weigh approx. 10 mg of solid compound into a 1.5 mL microcentrifuge tube.
- Addition: Add solvent in 10 L increments.
- Equilibration: Vortex for 1 minute and sonicate for 5 minutes at 25°C.
- Observation: Check for dissolution. If solid remains, repeat addition.
- Saturation: If dissolved immediately, add more solid until saturation is observed (precipitate remains).
- Analysis: Centrifuge (10,000 rpm, 5 min), filter supernatant, and quantify via HPLC-UV (210 nm).

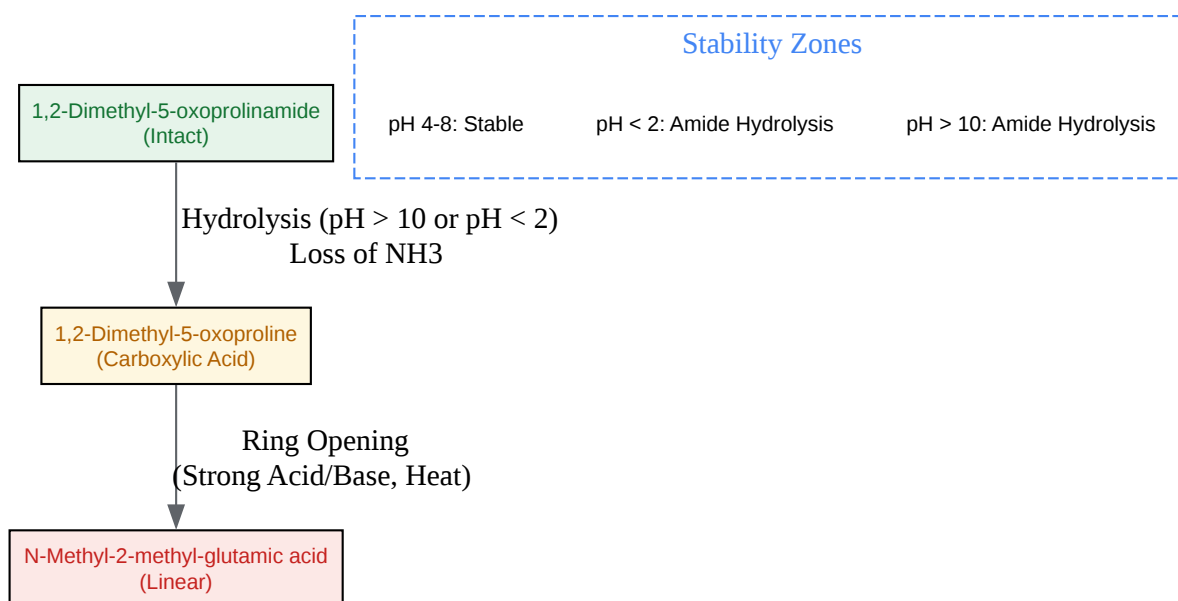
## Stability Profile

The stability of **1,2-Dimethyl-5-oxoprolinamide** is superior to standard pyroglutamates due to the quaternary substitution at C2, which blocks the standard enolization pathway that leads to racemization. However, the amide bonds remain susceptible to hydrolysis.

## Degradation Pathways

Under stress conditions (high pH/temperature), the molecule degrades via two sequential steps:

- Primary Degradation: Hydrolysis of the exocyclic amide to the carboxylic acid.
- Secondary Degradation: Ring opening of the lactam (requires harsh conditions).



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Figure 2: Sequential degradation pathway under hydrolytic stress.

## Thermal and Photostability

- **Thermal:** The lactam ring is thermally robust. The compound is expected to be stable in solid state up to its melting point. In solution, avoid temperatures >60°C for prolonged periods to prevent amide hydrolysis.
- **Photostability:** Lacking extended conjugation, the molecule absorbs minimally in the UVA/UVB range. It is generally photostable but should be stored in amber vials as a precaution against trace impurities.

## Analytical Method for Stability Testing

To monitor stability during formulation or storage, use the following Reverse-Phase HPLC method.

Parameter	Condition
Column	C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 m, 4.6 x 100 mm
Mobile Phase A	0.1% Phosphoric Acid in Water (Buffer pH ~2.0)
Mobile Phase B	Acetonitrile
Gradient	5% B to 60% B over 10 minutes
Flow Rate	1.0 mL/min
Detection	UV at 210 nm (Amide bond absorption)
Retention Logic	The acid degradant (Intermediate) will elute earlier than the parent amide due to the ionizable carboxyl group.

## References

- Chemical Identity: "**1,2-Dimethyl-5-oxoprolinamide**." [1][2] ChemSrc, CAS 1923650-43-4. [2] [Link](#)
- Pyroglutamate Solubility: "L-Pyroglutamic acid Solubility Information." TargetMol. [Link](#)
- Amide Hydrolysis Kinetics: "Hydrolysis of Amides." Chemistry LibreTexts. (General mechanistic grounding for Section 4.1).
- Lactam Stability: "Stability of 5-oxoprolinamide derivatives." National Institutes of Health (NIH) - PubMed, related nucleoside derivative stability studies. [Link](#)

Disclaimer: This guide is based on theoretical physicochemical principles and structural analogy to N-methyl-2-pyrrolidone and pyroglutamic acid. Experimental validation is required for GMP applications.

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## Sources

- [1. chem960.com \[chem960.com\]](https://chem960.com)
- [2. 1,2-Dimethyl-5-oxoprolinamide | CAS#:1923650-43-4 | Chemsrvc \[chemsrc.com\]](#)
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